molecular formula C28H32Cl2N8O3 B560324 N-[6-(4-butanoyl-5-methylpyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]indole-3-carboxamide;hydrochloride

N-[6-(4-butanoyl-5-methylpyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]indole-3-carboxamide;hydrochloride

Cat. No.: B560324
M. Wt: 599.5 g/mol
InChI Key: UQLWHBMSQKUYAI-UHFFFAOYSA-N
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Description

SAR 216471 hydrochloride is a potent antagonist of the P2Y12 receptor, which is involved in platelet aggregation. This compound has shown significant antiplatelet and antithrombotic activity in vivo and is orally available .

Preparation Methods

The synthesis of SAR 216471 hydrochloride involves multiple steps, starting with the preparation of the core indole structure, followed by the introduction of various functional groups. The synthetic route includes the following steps:

Industrial production methods for SAR 216471 hydrochloride would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

SAR 216471 hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridazine rings.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.

    Substitution: Nucleophilic substitution reactions are common, especially at the chloro and piperazine moieties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include various derivatives of the parent compound with modified functional groups .

Scientific Research Applications

SAR 216471 hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

SAR 216471 hydrochloride is compared with other P2Y12 receptor antagonists such as clopidogrel, prasugrel, and ticagrelor. While all these compounds inhibit the P2Y12 receptor, SAR 216471 hydrochloride is unique in its reversible and directly acting mechanism, as well as its oral bioavailability. Similar compounds include:

SAR 216471 hydrochloride offers a balance between potency, reversibility, and oral bioavailability, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[6-(4-butanoyl-5-methylpyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]indole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31ClN8O3.ClH/c1-4-5-24(38)21-15-30-37(18(21)2)26-9-8-25(32-33-26)31-28(40)22-16-36(23-7-6-19(29)14-20(22)23)17-27(39)35-12-10-34(3)11-13-35;/h6-9,14-16H,4-5,10-13,17H2,1-3H3,(H,31,32,40);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLWHBMSQKUYAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(N(N=C1)C2=NN=C(C=C2)NC(=O)C3=CN(C4=C3C=C(C=C4)Cl)CC(=O)N5CCN(CC5)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32Cl2N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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